Dipropyltin oxide
Description
Dipropyltin oxide, an organotin compound, is part of a broader class of chemicals used in industrial applications such as catalysts, stabilizers, and biocides. For instance, dichlorodipropyltin (CAS 867-36-7) has the formula C₆H₁₄SnCl₂ and is regulated under textile safety standards due to toxicity concerns . Dipropyltin compounds are restricted in textiles and leather under OEKO-TEX® standards, highlighting their environmental and health risks .
Properties
IUPAC Name |
oxo(dipropyl)tin | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7.O.Sn/c2*1-3-2;;/h2*1,3H2,2H3;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRUIJPOAATFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Sn](=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315711 | |
| Record name | Oxodipropylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7664-98-4 | |
| Record name | Oxodipropylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dipropyloxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxodipropylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyltin oxide can be synthesized through the hydrolysis of dipropyltin dichloride. The reaction involves the gradual addition of water to dipropyltin dichloride, resulting in the formation of this compound and hydrochloric acid as a byproduct. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the starting material.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrolysis reactors. The process involves the careful control of temperature, pressure, and the rate of water addition to optimize yield and purity. The resulting this compound is then purified through recrystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dipropyltin oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where the propyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organic halides and other electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Higher oxidation state tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds with different organic groups.
Scientific Research Applications
Chemistry
Dipropyltin oxide is used as a catalyst in various organic synthesis reactions. Its ability to facilitate regioselective reactions makes it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study the effects of organotin compounds on cellular processes. It is also used in the development of new pharmaceuticals and agrochemicals.
Medicine
This compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a promising candidate for drug design.
Industry
In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride and other polymers. It is also used as a catalyst in the production of silicone and polyurethane materials.
Mechanism of Action
Dipropyltin oxide exerts its effects through its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical reactions. In biological systems, this compound can interact with cellular proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Chemical and Structural Properties
Organotin compounds vary in alkyl/aryl groups and oxidation states, influencing their reactivity and applications. Key comparisons include:
Notes:
- Dipropyltin vs. Dibutyltin : Dibutyltin derivatives exhibit higher thermal stability, making them preferred in PVC production, whereas dipropyltin is less studied but similarly restricted due to structural similarities .
- Dipropyltin vs. Triphenyltin : Triphenyltin is more toxic and environmentally persistent, leading to stricter bans, whereas dipropyltin restrictions focus on preventive measures .
Regulatory and Environmental Impact
- OEKO-TEX® Standards : Dipropyltin (DPT) and dibutyltin are both restricted in textiles, but dibutyltin has additional limits in leather (1 ppm) .
- Toxicity : Dibutyltin compounds disrupt endocrine functions by binding to nuclear receptors like PPARγ, a mechanism likely shared by dipropyltin due to structural analogies . Triphenyltin, however, shows higher bioaccumulation in aquatic ecosystems .
Discrepancies in Data
- CAS Number Conflicts : Dipropyltin is listed as CAS 117-81-7 in OEKO-TEX® 2024 (erroneously corresponding to DEHP, a phthalate) versus 867-36-7 in Chinese industrial standards . This highlights the need for verified chemical databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
